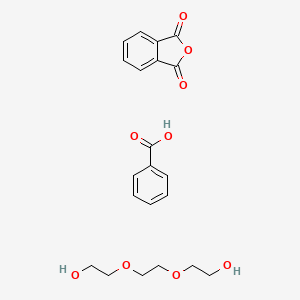

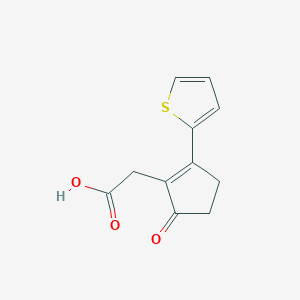

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Descripción general

Descripción

This would involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis

This would cover the known chemical reactions involving the compound, including any products formed and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would cover the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

X-ray Crystallographic Studies

Research on pentacoordinated organogermanium compounds, related to the chemical structure of interest, has provided insights into the structural characteristics of these compounds. X-ray crystallography revealed that compounds possess a TBP-like, pentacoordinated structure, indicating a propensity for forming five-membered rings due to hypercoordination. This structural understanding is crucial for designing new materials with specific electronic or catalytic properties (Takeuchi et al., 2003).

Antimicrobial Activities

Thiazolyl-acetic acid derivatives have shown promising antimicrobial activities. A study on these compounds revealed them as potent antimicrobial agents against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant infections (Shirai et al., 2013).

Solar Cell Applications

Research into novel organic sensitizers for solar cell applications has led to the development of compounds with enhanced photovoltaic efficiency. Studies on functionalized unsymmetrical organic sensitizers demonstrate their ability to convert incident photons to current with high efficiency, suggesting their potential use in improving solar cell performance (Kim et al., 2006).

Anti-inflammatory and Radical Scavenging Agents

The synthesis and evaluation of thiophene-appended pyrazoles through a green protocol have yielded compounds with excellent anti-inflammatory activities and radical scavenging abilities. These findings open avenues for the development of new therapeutic agents for treating inflammatory diseases and combating oxidative stress (Prabhudeva et al., 2017).

Safety And Hazards

This would detail any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary safety precautions.

Direcciones Futuras

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have yet to be explored.

Propiedades

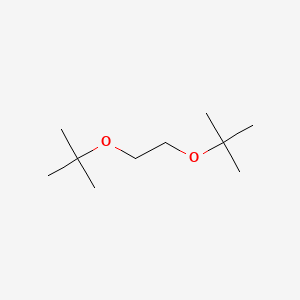

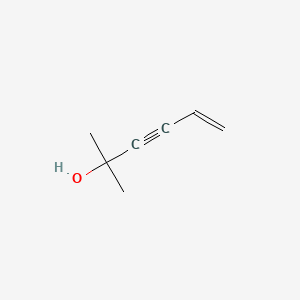

IUPAC Name |

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYBSXOOZVYRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350720 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid | |

CAS RN |

436086-95-2 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)